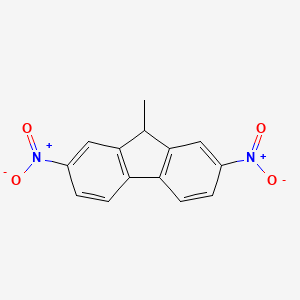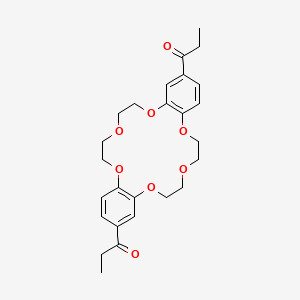
N,N'-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is a chemical compound with the molecular formula C20H12Cl4N2 It is characterized by the presence of two dichloroaniline groups connected through a phenylenedimethylidyne linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) typically involves the condensation reaction between 2,4-dichloroaniline and terephthalaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as methanol or ethanol. Molecular sieves are used to remove water formed during the reaction, ensuring the reaction proceeds to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The chlorine atoms in the dichloroaniline groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,5-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-chloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2-chloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-fluoroaniline)
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H12Cl4N2 |
|---|---|
Peso molecular |
422.1 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-1-[4-[(2,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-5-7-19(17(23)9-15)25-11-13-1-2-14(4-3-13)12-26-20-8-6-16(22)10-18(20)24/h1-12H |
Clave InChI |
UHVFNMCTNHHFSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Cl)Cl)C=NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967205.png)

![2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967215.png)
![methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967221.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967230.png)


![Bis(2-methoxyethyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967253.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11967275.png)
